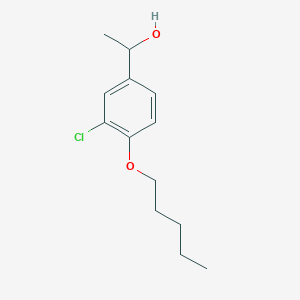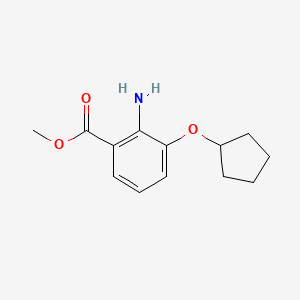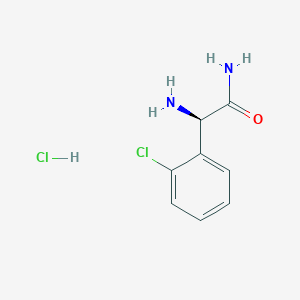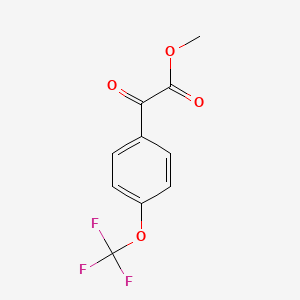
1-(3-Chloro-4-n-pentoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-n-pentoxyphenyl)ethanol is an organic compound with the molecular formula C13H19ClO2 It is characterized by the presence of a chloro-substituted phenyl ring and a pentoxy group attached to the ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-n-pentoxyphenyl)ethanol typically involves the reaction of 3-chloro-4-n-pentoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under controlled pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-4-n-pentoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 3-Chloro-4-n-pentoxybenzaldehyde or 3-Chloro-4-n-pentoxyacetophenone
Reduction: 1-(3-Chloro-4-n-pentoxyphenyl)ethane
Substitution: 1-(3-Amino-4-n-pentoxyphenyl)ethanol or 1-(3-Mercapto-4-n-pentoxyphenyl)ethanol
Applications De Recherche Scientifique
1-(3-Chloro-4-n-pentoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-n-pentoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for alcohol dehydrogenases, leading to its oxidation to the corresponding aldehyde or ketone. This interaction can be studied to understand the enzyme’s specificity and catalytic efficiency.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-4-methoxyphenyl)ethanol
- 1-(3-Chloro-4-ethoxyphenyl)ethanol
- 1-(3-Chloro-4-propoxyphenyl)ethanol
Comparison: 1-(3-Chloro-4-n-pentoxyphenyl)ethanol is unique due to the presence of the n-pentoxy group, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the n-pentoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
1-(3-chloro-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO2/c1-3-4-5-8-16-13-7-6-11(10(2)15)9-12(13)14/h6-7,9-10,15H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPYRMMHZNXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate](/img/structure/B7972823.png)



![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B7972855.png)



![2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B7972877.png)

